(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione
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Overview
Description
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione is a complex organic compound that features a boron-containing dioxaborolane group and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione typically involves the following steps:
Formation of the Isoindoline-1,3-dione Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated isoindoline-1,3-dione reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Dioxaborolane Group: The final step involves the coupling of the vinyl group with a dioxaborolane derivative, often using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a drug candidate or as a probe for studying biological processes. Its unique structure could interact with specific biological targets, leading to new therapeutic applications.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or advanced composites. Its structural properties might impart desirable characteristics, such as increased strength or flexibility.
Mechanism of Action
The mechanism by which (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione exerts its effects depends on its specific application. In chemical reactions, the boron atom in the dioxaborolane group can act as a Lewis acid, facilitating various transformations. In biological systems, the compound might interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene
- (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine
Uniqueness
Compared to similar compounds, (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)isoindoline-1,3-dione stands out due to its isoindoline-1,3-dione core, which can impart unique electronic and steric properties. This makes it particularly valuable in applications where these characteristics are advantageous.
Properties
Molecular Formula |
C16H18BNO4 |
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Molecular Weight |
299.1 g/mol |
IUPAC Name |
2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H18BNO4/c1-15(2)16(3,4)22-17(21-15)9-10-18-13(19)11-7-5-6-8-12(11)14(18)20/h5-10H,1-4H3/b10-9+ |
InChI Key |
BWYMUABMUXTXGT-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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